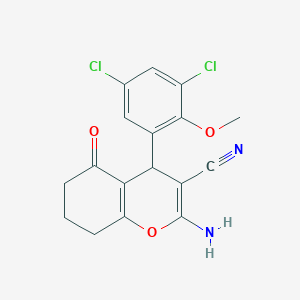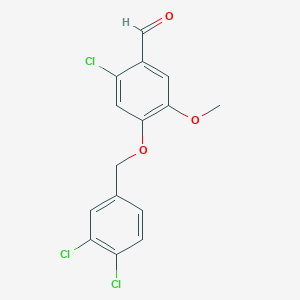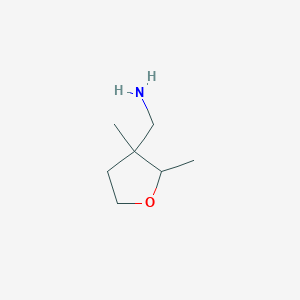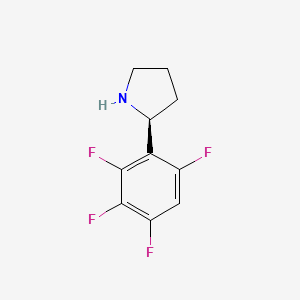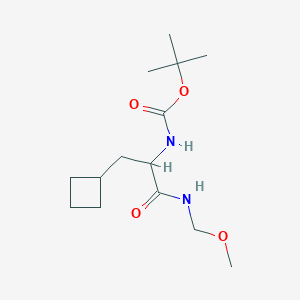
tert-Butyl (3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate is a synthetic organic compound with a complex structure It contains a tert-butyl group, a cyclobutyl ring, and a methoxymethylamino group attached to a propan-2-yl backbone
Méthodes De Préparation
The synthesis of tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the methoxymethylamino group: This step involves the reaction of a suitable amine with a methoxymethylating agent.
Attachment of the tert-butyl group: This can be done using tert-butyl chloroformate in the presence of a base.
Final assembly: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs.
Analyse Des Réactions Chimiques
tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethylamino group can be replaced by other nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mécanisme D'action
The mechanism of action of tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering protein conformation.
Comparaison Avec Des Composés Similaires
tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl(3-cyclobutyl-1-amino-1-oxopropan-2-yl)carbamate: Lacks the methoxymethyl group, which may affect its reactivity and applications.
tert-Butyl(3-cyclobutyl-1-((methylamino)-1-oxopropan-2-yl)carbamate: Contains a methylamino group instead of a methoxymethylamino group, which may influence its chemical properties and biological activity.
tert-Butyl(3-cyclobutyl-1-((ethoxymethyl)amino)-1-oxopropan-2-yl)carbamate: Contains an ethoxymethyl group, which may alter its solubility and reactivity.
The uniqueness of tert-Butyl(3-cyclobutyl-1-((methoxymethyl)amino)-1-oxopropan-2-yl)carbamate lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H26N2O4 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
tert-butyl N-[3-cyclobutyl-1-(methoxymethylamino)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-11(8-10-6-5-7-10)12(17)15-9-19-4/h10-11H,5-9H2,1-4H3,(H,15,17)(H,16,18) |
Clé InChI |
UHPRUHUHUCSGHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1CCC1)C(=O)NCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanesulfinic acid](/img/structure/B12989843.png)
![3-(tert-Butylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B12989847.png)
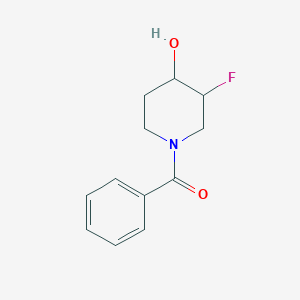
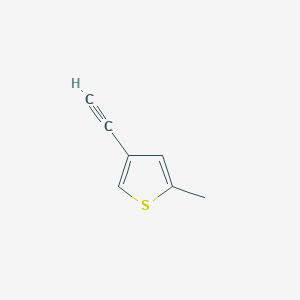
![8-Chloro-2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B12989860.png)
![3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-8-carboxylic acid](/img/structure/B12989870.png)

![N-((2S)-1-(Benzylamino)-1-oxo-6-((2-phenylcyclopropyl)amino)hexan-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12989890.png)
![4-(4-Fluorophenyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B12989895.png)
